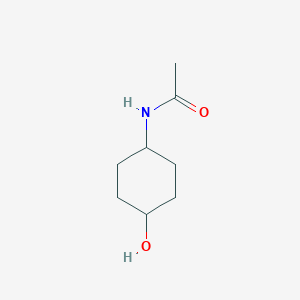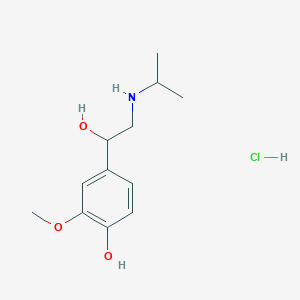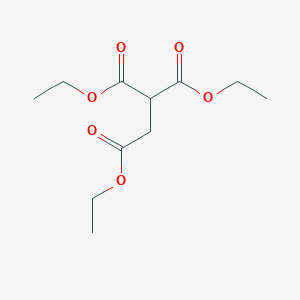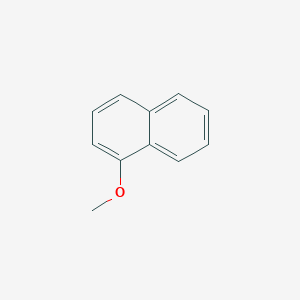
1-甲氧基萘
概述
描述
1-甲氧基萘,也称为1-萘基甲醚,是一种有机化合物,分子式为C₁₁H₁₀O。它是萘的衍生物,其中一个甲氧基连接在萘环的第一个碳原子上。 这种化合物是一种无色至淡黄色或棕色的透明液体,以其在各种化学反应和工业应用中的用途而闻名 .
科学研究应用
1-甲氧基萘在科学研究中有多种应用:
化学: 它被用作合成各种有机化合物的先驱体。
生物学: 它被用来研究细胞色素c过氧化物酶的过氧化酶活性。
医药: 它被用来合成具有潜在药用特性的化合物。
作用机制
1-甲氧基萘的作用机制涉及它与各种分子靶点和途径的相互作用。例如,在生物系统中,它可以作为细胞色素c过氧化物酶等酶的底物,导致活性氧的形成。 这些活性物种随后可以参与各种生化反应,包括其他底物的氧化 .
类似化合物:
2-甲氧基萘: 1-甲氧基萘的异构体,甲氧基连接在第二个碳原子上。
1-萘酚: 1-甲氧基萘的母体化合物,具有羟基而不是甲氧基。
1-甲基萘: 1-甲氧基萘的还原形式,具有甲基而不是甲氧基
独特性: 1-甲氧基萘由于其特定的化学结构而具有独特性,这使其能够参与各种化学反应,并在不同的科学和工业应用中发挥作用。 它的甲氧基提供了与它的异构体和相关化合物相比的独特反应性 .
准备方法
合成路线和反应条件: 1-甲氧基萘可以通过多种方法合成。一种常见的方法是使1-萘酚与硫酸二甲酯在碱(如氢氧化钠)存在下反应。 这种反应通常在回流条件下进行 .
工业生产方法: 另一种工业方法是将1-萘酚溶解在稀碱溶液中,加入少量相转移催化剂,然后缓慢加入碳酸二甲酯。将反应混合物加热至60-85°C,并保持3-6小时。 然后通过真空蒸馏分离产物 .
化学反应分析
反应类型: 1-甲氧基萘会发生多种化学反应,包括:
氧化: 它可以被氧化成1-萘醌。
还原: 它可以被还原成1-甲基萘。
取代: 它可以进行亲电取代反应,例如硝化和磺化.
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括氢化铝锂和在催化剂存在下的氢气。
取代: 硝化用硝酸,磺化用硫酸等试剂是常用的.
主要产物:
氧化: 1-萘醌
还原: 1-甲基萘
取代: 硝基-1-甲氧基萘,磺基-1-甲氧基萘.
相似化合物的比较
2-Methoxynaphthalene: An isomer of 1-methoxynaphthalene with the methoxy group attached to the second carbon atom.
1-Naphthol: The parent compound of 1-methoxynaphthalene, with a hydroxyl group instead of a methoxy group.
1-Methylnaphthalene: A reduced form of 1-methoxynaphthalene with a methyl group instead of a methoxy group
Uniqueness: 1-Methoxynaphthalene is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it useful in different scientific and industrial applications. Its methoxy group provides distinct reactivity compared to its isomers and related compounds .
属性
IUPAC Name |
1-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMUGNMMFTYOHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062263 | |
| Record name | 1-Methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-69-5 | |
| Record name | 1-Methoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-METHOXYNAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-naphthyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHOXYNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG2EOL57LF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 1-methoxynaphthalene is C11H10O, and its molecular weight is 158.20 g/mol.
ANone: 1-Methoxynaphthalene exhibits characteristic peaks in various spectroscopic techniques. In FTIR and FT-Raman spectra, characteristic vibrational modes are observed, aiding in structural analysis. [] 13C NMR spectroscopy provides detailed information about the carbon framework, allowing for complete signal assignment and analysis of substituent effects on chemical shifts. [] UV laser spectroscopy studies have revealed two rotational isomers of 1-methoxynaphthalene, the more stable trans planar conformation and a higher-energy conformer with a perpendicular methoxy group. []
ANone: The methoxy group, being electron-donating, increases the electron density of the naphthalene ring, particularly at the ortho and para positions. This enhanced electron density influences the reactivity of 1-methoxynaphthalene in various reactions, such as electrophilic aromatic substitution and reactions with electrophiles. [, ] For example, bromination of 1-methoxynaphthalene using a non-heme-type bromoperoxidase from Corallina pilulifera resulted in the formation of 1-methoxy-4-bromonaphthalene, highlighting the directing influence of the methoxy group. []
ANone: The photochemical reaction of 1-methoxynaphthalene with tetranitromethane involves the formation of a triad of species: the aromatic radical cation, trinitromethanide ion, and nitrogen dioxide. [, ] The reaction pathway is significantly affected by the solvent. In polar solvents like methanol and acetonitrile, electron transfer leads to aromatic substitution products. In contrast, in nonpolar solvents like benzene, an exciplex-mediated [2+2] cycloaddition occurs, followed by photoinduced rearrangement. []
ANone: 1-Methoxynaphthalene undergoes direct manganation with the synergic base sodium monoalkyl-bisamidomanganate [(tmeda)Na(tmp)(CH2SiMe3)Mn(tmp)] (1). [] This reaction produces the ortho-manganated naphthyl product [(tmeda)Na(tmp){2-(1-MeOC10H6)}Mn(CH2SiMe3)] (4) in 65% yield. The crystal structure of 4 reveals an interesting 5,6,7,8-tetrahydrophenanthrene-like metallacyclic motif due to the interaction between sodium and the methoxy substituent. []
ANone: 1-Methoxynaphthalene can act as an electron-transfer photosensitizer in organic reactions. For instance, it facilitates the reductive cycloreversion of oxetanes through photoinduced electron transfer. [] Specifically, it enables the cleavage of the bicyclic oxetanes formed from the photocycloaddition of aromatic aldehydes to 2,3-dihydrofuran. This process, termed "photo-photo metathesis," highlights the versatility of 1-methoxynaphthalene in influencing both cycloaddition and cycloreversion through photochemical pathways. []
ANone: 1-Methoxynaphthalene has been successfully employed as a non-halogenated solvent additive in the fabrication of polymer solar cells using PTNT as a donor and PC71BM as an acceptor material. [] Devices processed from o-xylene/1-methoxynaphthalene blends exhibit a notable improvement in power conversion efficiency compared to those processed with halogenated solvent additives like DIO and CN, reaching efficiencies of over 6%. []
ANone: The biotransformation of 1-methoxynaphthalene by Streptomyces lividans cells expressing a marine bacterial phenanthrene dioxygenase gene cluster (phdABCD) leads to the formation of 8-methoxy-2-naphthol and 8-methoxy-1,2-dihydro-1,2-naphthalenediol. [] This biotransformation pathway highlights the potential of microbial systems in the degradation and detoxification of aromatic compounds like 1-methoxynaphthalene.
ANone: Various analytical techniques are used to characterize and study 1-methoxynaphthalene. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of the molecule. [, , ]
- Infrared (IR) and Raman Spectroscopy: Reveals vibrational modes and functional group analysis. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizes electronic transitions and conjugation. [, , , , ]
- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns. []
- High Performance Liquid Chromatography (HPLC): Separates and quantifies 1-methoxynaphthalene in mixtures. []
- Laser Flash Photolysis (LFP): Studies transient species and reaction kinetics in photochemical reactions. []
- Electron Paramagnetic Resonance (EPR) Spectroscopy: Detects and characterizes radical species formed in photochemical reactions. []
ANone: Beyond the aforementioned areas, research on 1-methoxynaphthalene extends to:
- Excimer Formation: Studies have investigated the formation of excimers (excited dimers) in jet-cooled clusters and dimers of 1-methoxynaphthalene, providing insights into its excited-state dynamics and intermolecular interactions. [, ]
- Photochemical Reactions with Other Substrates: The photochemical reactivity of 1-methoxynaphthalene has been explored with various substrates beyond tetranitromethane, including acrylonitrile, revealing interesting cycloaddition and rearrangement pathways. []
- Synthesis of Complex Molecules: 1-Methoxynaphthalene serves as a building block in organic synthesis. For instance, it has been used in the synthesis of 4-(1-adamantyl)-1-methoxynaphthalene, showcasing its utility in constructing more complex molecules. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
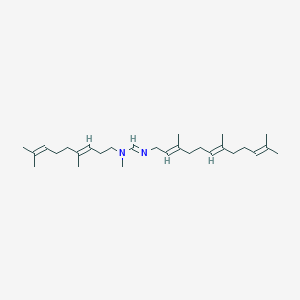
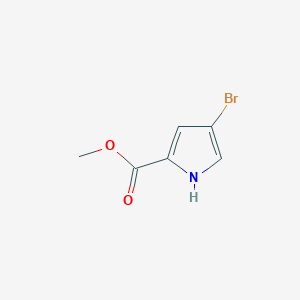
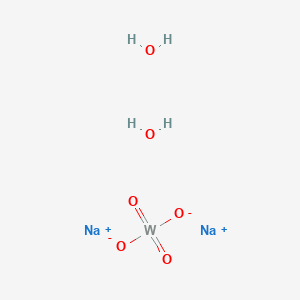
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)
![6,6-Dimethyl-2-azaspiro[4.4]non-2-ene](/img/structure/B125738.png)

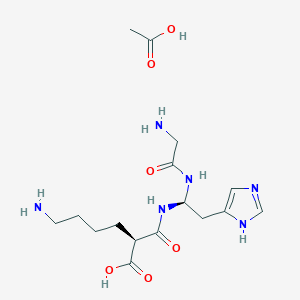

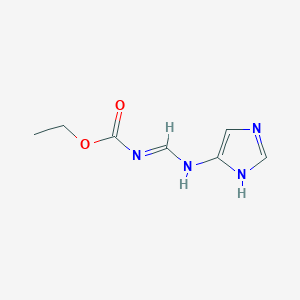
![(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B125750.png)
